A Comprehensive Technical Guide to 3-Fluoro-4-propoxyphenylboronic acid
A Comprehensive Technical Guide to 3-Fluoro-4-propoxyphenylboronic acid
CAS Number: 192376-68-4
This technical guide provides an in-depth overview of 3-Fluoro-4-propoxyphenylboronic acid, a versatile building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, applications, and safety protocols, presented with clarity for practical laboratory use.
Chemical and Physical Properties
3-Fluoro-4-propoxyphenylboronic acid is a solid organic compound at room temperature. Its key properties are summarized in the table below, providing a ready reference for experimental planning and execution.
| Property | Value | Reference |
| CAS Number | 192376-68-4 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₂BFO₃ | [1][2][3] |
| Molecular Weight | 198.00 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 102-107 °C | |
| SMILES String | CCCOc1ccc(cc1F)B(O)O | |
| InChI Key | JJBMFQWJHYCKRY-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of arylboronic acids like 3-Fluoro-4-propoxyphenylboronic acid typically involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. A general synthetic pathway is outlined below.
Experimental Protocol: Synthesis of 3-Fluoro-4-propoxyphenylboronic acid
This protocol is a generalized procedure based on common methods for synthesizing similar arylboronic acids.
Materials:
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1-Bromo-3-fluoro-4-propoxybenzene
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Anhydrous tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes
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Triisopropyl borate
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1N Hydrochloric acid (HCl)
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Ethyl acetate
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n-Hexane
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Anhydrous sodium sulfate (Na₂SO₄)
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Nitrogen gas atmosphere
Procedure:
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Under a nitrogen atmosphere, dissolve 1-bromo-3-fluoro-4-propoxybenzene in anhydrous THF in a reaction flask.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium solution dropwise to the reaction mixture, maintaining the temperature at -78 °C.
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Stir the mixture at -78 °C for the specified reaction time to ensure complete formation of the organolithium reagent.
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Add triisopropyl borate dropwise to the solution, again maintaining the temperature at -78 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by carefully adding 1N HCl to adjust the pH to approximately 5.
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Extract the aqueous layer with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography, often using a hexane/ethyl acetate solvent system.
Caption: General workflow for the synthesis of 3-Fluoro-4-propoxyphenylboronic acid.
Applications in Suzuki-Miyaura Cross-Coupling
3-Fluoro-4-propoxyphenylboronic acid is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules, including many pharmaceuticals. The fluorine and propoxy substituents on the phenyl ring can modulate the electronic properties and steric hindrance of the molecule, influencing reaction outcomes and the properties of the final product.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction using 3-Fluoro-4-propoxyphenylboronic acid.
Materials:
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3-Fluoro-4-propoxyphenylboronic acid
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Aryl halide (e.g., aryl bromide or iodide)
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Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
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Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
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Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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In a reaction vessel, combine 3-Fluoro-4-propoxyphenylboronic acid (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2-3 equivalents), and the palladium catalyst (0.01-0.05 equivalents).
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Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
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Add the degassed solvent(s) to the reaction mixture.
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Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required reaction time (monitored by TLC or GC-MS).
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Safety and Handling
Arylboronic acids are generally considered to be of low toxicity, but appropriate safety precautions should always be taken in a laboratory setting. Arylboronic acids have been found to be weakly mutagenic in some microbial assays and should be handled as potentially genotoxic impurities.[2]
Personal Protective Equipment (PPE):
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Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Wear suitable chemical-resistant gloves.
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Respiratory Protection: Use a respirator if dust is generated and ventilation is inadequate.
-
Skin and Body Protection: Wear a lab coat.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid creating dust.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
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Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
